molecular formula C23H28ClN3O5S B1448855 Glyburide-D3 CAS No. 1219803-02-7

Glyburide-D3

Cat. No. B1448855
M. Wt: 497 g/mol
InChI Key: ZNNLBTZKUZBEKO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyburide-D3, also known as Glibenclamide-D3, is a deuterium-labeled version of Glyburide . Glyburide is an oral diabetes medicine that helps control blood sugar levels . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glyburide is not for treating type 1 diabetes .


Synthesis Analysis

Glyburide was successfully entrapped in synthesized silica nanoparticles . To identify the effect of independent variables (concentration of silica and concentration of glyburide) on encapsulation efficiency and drug release (dependent variables), a response surface methodology was employed .


Molecular Structure Analysis

The molecular formula of Glyburide-D3 is C23H25ClD3N3O5S . Its average mass is 497.022 Da and its monoisotopic mass is 496.162659 Da .


Chemical Reactions Analysis

Glyburide-D3 is a deuterated version of the popular diabetes medication, glyburide . It is a member of the sulfonylurea class of drugs, which work by stimulating the pancreas to produce more insulin, a hormone that regulates blood sugar levels in the body .


Physical And Chemical Properties Analysis

Glyburide-D3 is a solid substance . It is soluble in DMSO . The SMILES notation for Glyburide-D3 is ClC1=CC(C(NCCC2=CC=C(S(NC(NC3CCCCC3)=O)(=O)=O)C=C2)=O)=C(OC([2H])([2H])[2H])C=C1 .

Scientific Research Applications

1. Enhancement of Dissolution

Glyburide, an oral hypoglycemic agent, has poor water solubility. Research by Betageri and Makarla (1995) focused on enhancing its solubility through solid dispersions and lyophilization techniques. They found that solid dispersions of Glyburide using polyethylene glycol (PEG) significantly increased its dissolution, indicating a promising approach to improve its bioavailability (Betageri & Makarla, 1995).

2. Pharmacokinetics and CYP2C9 Polymorphisms

The study of Glyburide's pharmacokinetics in relation to cytochrome P450 2C9 (CYP2C9) polymorphisms was conducted by Kirchheiner et al. (2002). They explored how these genetic variants influence Glyburide's metabolism and its effects on insulin and glucose concentrations, providing insights into personalized medication strategies for diabetic patients (Kirchheiner et al., 2002).

3. Glyburide in Stroke Management

Sheth et al. (2014) conducted a pilot study on the use of intravenous Glyburide in patients with severe stroke. Their research indicated that Glyburide could be effective in preventing edema and improving outcomes after focal ischemia, suggesting a potential new therapeutic application for this drug (Sheth et al., 2014).

4. Glyburide and Pregnancy

Nanovskaya et al. (2006) investigated the transplacental transfer of Glyburide and its interactions with human serum albumin (HSA). They found that Glyburide's transfer rate to the fetal circuit was significantly influenced by HSA concentration, which is crucial for understanding its safety and efficacy in treating gestational diabetes (Nanovskaya et al., 2006).

5. Glyburide Metabolism in Placenta

The metabolism of Glyburide by placental microsomes was explored by Ravindran et al. (2006). Their study provided insights into the formation of Glyburide metabolites in the placenta, which is essential for evaluating the safety of Glyburide use in pregnancy (Ravindran et al., 2006).

6. Cancer Risk with Glyburide Use

A study by Tuccori et al. (2015) assessed the association between Glyburide use and cancer risk in patients with type 2 diabetes. Their findings indicated a potential increased cancer risk with longer durations and higher cumulative doses of Glyburide, suggesting the need for cautious long-term use of the drug (Tuccori et al., 2015).

7. Characterization of Solid Dispersions

Another study by Betageri and Makarla (1996) characterized Glyburide-Polyethylene Glycol solid dispersions. They found that these dispersions had an amorphous nature and no chemical interaction between the drug and the polymer, important for drug formulation (Betageri & Makarla, 1996).

Future Directions

Glyburide-D3 is used for the research of diabetes and obesity . It inhibits P-glycoprotein and directly binds and blocks the SUR1 subunits of KATP . It also inhibits the cystic fibrosis transmembrane conductance regulator protein (CFTR) and interferes with mitochondrial bioenergetics by inducing changes on membrane ion permeability . Future research may focus on these areas to further understand the potential applications of Glyburide-D3 .

Relevant Papers

A systematic review conducted by the ADA found evidence suggesting that glyburide correlates with a significantly higher risk of hypoglycemic episodes than other insulin secretagogues sulfonylureas by 80% and 44%, respectively . Another study investigates the safety and efficacy of glibenclamide combined with rtPA in treating AIS patients . This study will provide valuable information about the safety and efficacy of oral glibenclamide for AIS patients treated with rtPA .

properties

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLBTZKUZBEKO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyburide-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyburide-D3
Reactant of Route 2
Reactant of Route 2
Glyburide-D3
Reactant of Route 3
Reactant of Route 3
Glyburide-D3
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Glyburide-D3
Reactant of Route 5
Reactant of Route 5
Glyburide-D3
Reactant of Route 6
Reactant of Route 6
Glyburide-D3

Citations

For This Compound
12
Citations
R López-Serna, M Petrović, D Barceló - Journal of Chromatography A, 2012 - Elsevier
The work describes the development and validation of an analytical method for simultaneous determination of 58 pharmaceuticals and 19 metabolites and transformation products in …
Number of citations: 90 www.sciencedirect.com
DL Shuster, LJ Risler, CKJ Liang, KM Rice… - Journal of pharmacology …, 2014 - ASPET
… Internal standards glyburide-d11 and 4-trans-hydroxycyclohexyl glyburide-d3,13C were also purchased from Toronto Research Chemicals. We obtained [cyclohexyl-2,3- 3 H(N)]-…
Number of citations: 19 jpet.aspetjournals.org
S Nagar, C Radice, R Tuohy, R Stevens… - Molecular …, 2022 - ACS Publications
… Diluted samples (for dosing consistency) and plasma samples were mixed with two and a half times the volume of glyburide-d3 (100 ng/mL) in acetonitrile as an internal standard. …
Number of citations: 3 pubs.acs.org
M Gros, S Rodríguez-Mozaz, D Barceló - Journal of Chromatography A, 2012 - Elsevier
The present work describes the development of an analytical method, based on automated off-line solid phase extraction (SPE) followed by ultra-high-performance liquid …
Number of citations: 622 www.sciencedirect.com
C Radice, K Korzekwa, S Nagar - Drug Metabolism and Disposition, 2022 - ASPET
… Plasma samples for AML and GLY were mixed with two and a half times the volume of amlodipine-d4 (25 ng/mL) and glyburide-d3 (150 ng/mL) in acetonitrile as respective internal …
Number of citations: 1 dmd.aspetjournals.org
R López-Serna, S Pérez, A Ginebreda, M Petrović… - Talanta, 2010 - Elsevier
The present work describes the development of a fully automated method, based on on-line solid-phase extraction (SPE)–liquid chromatography-electrospray–tandem mass …
Number of citations: 255 www.sciencedirect.com
C Radice - 2021 - search.proquest.com
The most common route of administration is oral, despite absorption barriers leading to variable exposure and therapeutic effect. Preclinical species are used to study this variability, …
Number of citations: 2 search.proquest.com
R López-Serna, M Petrović, D Barceló - Chemosphere, 2011 - Elsevier
This work describes the development, optimization and validation of an analytical method for the simultaneous detection and identification of 74 pharmaceutically active compounds (…
Number of citations: 153 www.sciencedirect.com
Y Verkh - 2019 - dugi-doc.udg.edu
Individual hazardous chemicals and substance mixtures with synergistic toxicity ef-fects occur in the dissolved organic matter (DOM) of wastewater and negatively im-pact human health…
Number of citations: 3 dugi-doc.udg.edu
F Fall - 2019 - theses.hal.science
Les macrophages pulmonaires sont des cellules immunitaires essentielles pour la défense contre les agents pathogènes qui colonisent les voies respiratoires et sont aussi impliqués …
Number of citations: 6 theses.hal.science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.